molecular formula C15H10Cl2N4O B1415739 6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 2197064-26-7

6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1415739
CAS No.: 2197064-26-7
M. Wt: 333.2 g/mol
InChI Key: GAUQQTQVDSDFJI-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .

Chemical Reactions Analysis

6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic activator of carbonyl and imine groups, facilitating various chemical transformations . Additionally, it may interact with biological receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Zolpidem: A well-known sedative and hypnotic agent.

    Alpidem: An anxiolytic drug.

    Olprinone: A cardiotonic agent.

These compounds share a similar imidazo[1,2-a]pyridine core structure but differ in their substitution patterns and pharmacological activities . The unique combination of chloro and carbohydrazide groups in 6-Chloro-N’-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

6-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]imidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O/c16-11-5-6-14-19-13(9-21(14)8-11)15(22)20-18-7-10-3-1-2-4-12(10)17/h1-9H,(H,20,22)/b18-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUQQTQVDSDFJI-CNHKJKLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CN3C=C(C=CC3=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN3C=C(C=CC3=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
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6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 3
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6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 4
6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 5
6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

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